![molecular formula C16H18N2O3S B5696085 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide, also known as MSMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is a small molecule that belongs to the family of benzamides and has been found to exhibit various biochemical and physiological effects in vitro and in vivo.
作用機序
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the replication of various viruses by interfering with their life cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes and receptors involved in the inflammation process, such as COX-2 and PDE-4. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the replication of various viruses by interfering with their life cycle. However, the exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potential applications in various biomedical studies. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. Additionally, the synthesis method of this compound is relatively simple and yields high purity and yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
将来の方向性
There are several future directions for 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide research. One of the future directions is to investigate the potential applications of this compound in the treatment of various diseases such as cancer and viral infections. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its biochemical and physiological effects. Furthermore, the safety and toxicity of this compound need to be thoroughly investigated to determine its potential as a therapeutic agent.
合成法
The synthesis method of 4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide involves the reaction of 4-methylphenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-aminobenzamide in the presence of a catalyst such as palladium on carbon to yield this compound. This synthesis method has been reported to yield this compound with high purity and yield.
科学的研究の応用
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has been found to exhibit potential applications in various biomedical studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammation process. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been found to inhibit the replication of various viruses such as human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
特性
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)22(3,20)21/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWPUABUOISGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
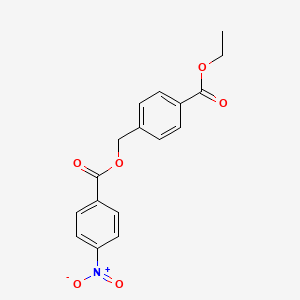
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
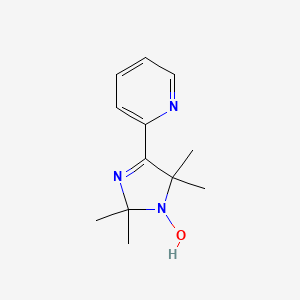
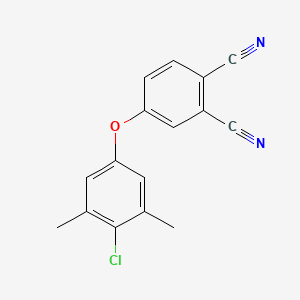
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
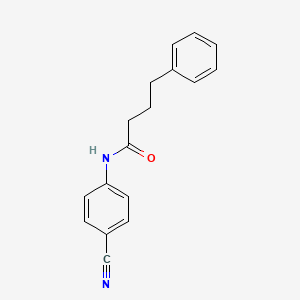
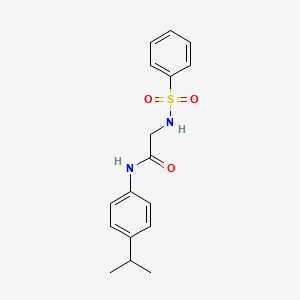
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)
